molecular formula C16H12N2OS2 B2676728 (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 941871-61-0

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No.: B2676728
CAS No.: 941871-61-0
M. Wt: 312.41
InChI Key: RUPXVTLCXCSIBB-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a thiophene ring through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Alkylation: The benzo[d]thiazole core is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the alkylated benzo[d]thiazole with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzo[d]thiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Various substituted benzo[d]thiazole or thiophene derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Materials Science: Its unique structure makes it a candidate for organic semiconductors or photovoltaic materials.

Biology and Medicine:

    Antimicrobial Agents: Due to its structural similarity to other bioactive molecules, it may exhibit antimicrobial properties.

    Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.

Industry:

    Dye and Pigment Production: The compound’s conjugated system can be exploited in the synthesis of dyes and pigments.

    Polymer Science: It can be incorporated into polymers to modify their electronic properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with active site residues, while the benzo[d]thiazole and thiophene rings provide structural stability and specificity.

Comparison with Similar Compounds

    (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but with a benzamide group instead of a thiophene ring.

    (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: The presence of the thiophene ring in (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide imparts unique electronic properties, making it more suitable for applications in organic electronics and materials science compared to its benzamide or furan analogs.

Biological Activity

The compound (Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a novel derivative within the class of thiophene carboxamides, known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on recent research findings.

Synthesis

The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophene derivatives with appropriate amines or carboxylic acids under controlled conditions. The specific compound has been synthesized through a multi-step process that includes the formation of the benzo[d]thiazole moiety, followed by the introduction of the thiophene carboxamide functionality.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including our compound of interest. For example, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2bHep3B5.46Tubulin binding, apoptosis induction
2eHep3B12.58Tubulin binding, apoptosis induction

These compounds exhibit mechanisms similar to that of Combretastatin A4 (CA4), a known anticancer agent, by disrupting microtubule dynamics and inducing apoptosis in cancer cells through caspase activation pathways .

Antimicrobial Activity

In addition to their anticancer properties, thiophene carboxamide derivatives have demonstrated notable antimicrobial activity. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL against Staphylococcus aureus . The following table summarizes the antimicrobial efficacy:

CompoundPathogenMIC (µg/mL)Activity
7bS. aureus0.22Highly active
5aE. coli0.25Moderate activity
8hPseudomonas aeruginosa0.30Moderate activity

These findings suggest that the presence of specific functional groups in thiophene derivatives enhances their ability to inhibit bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Aromaticity : The thiophene ring contributes significantly to the compound's interaction with biological targets due to its high aromatic character.
  • Substituents : The methyl and propargyl groups enhance lipophilicity and may facilitate better membrane penetration, crucial for both anticancer and antimicrobial activities.
  • Binding Interactions : Molecular docking studies indicate favorable interactions with tubulin and various bacterial enzymes, reinforcing the importance of specific substituents in enhancing binding affinity .

Case Studies

Several case studies have explored the efficacy of thiophene carboxamide derivatives:

  • Study on Hepatocellular Carcinoma : Compounds similar to our target showed significant inhibition of Hep3B cell proliferation through apoptotic pathways involving caspase activation and mitochondrial dysfunction .
  • Antimicrobial Evaluation : A series of thiophene derivatives were tested against multiple pathogens, demonstrating a broad spectrum of activity with some compounds outperforming traditional antibiotics in terms of MIC values .

Properties

IUPAC Name

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2/c1-3-8-18-12-7-6-11(2)10-14(12)21-16(18)17-15(19)13-5-4-9-20-13/h1,4-7,9-10H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPXVTLCXCSIBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.